molecular formula C14H17N3O3S B7760862 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 5663-66-1

4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7760862
CAS No.: 5663-66-1
M. Wt: 307.37 g/mol
InChI Key: WYCLSGGCWPZUKL-UHFFFAOYSA-N
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Description

4-Allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing 1,2,4-triazole derivative characterized by a 3,4,5-trimethoxyphenyl substituent at position 5 and an allyl group at position 2. The 3,4,5-trimethoxyphenyl moiety is structurally significant due to its resemblance to natural lignans and its role in enhancing lipophilicity and bioactivity . This compound has been explored for its anticancer properties, particularly in targeting epidermal growth factor receptor (EGFR) degradation, which disrupts cancer cell adhesion .

Properties

IUPAC Name

4-prop-2-enyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-5-6-17-13(15-16-14(17)21)9-7-10(18-2)12(20-4)11(8-9)19-3/h5,7-8H,1,6H2,2-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCLSGGCWPZUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972070
Record name 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-66-1
Record name 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. For example, 3,4,5-trimethoxybenzaldehyde is condensed with thiosemicarbazide in ethanol under reflux to form a hydrazone intermediate. Subsequent cyclization in basic media (e.g., aqueous NaOH) yields 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Reaction Conditions

StepReagents/ConditionsTimeYield
Hydrazone formationEthanol, reflux, 6–8 hours8 hrs75–80%
Cyclization2M NaOH, 80°C, stirring4 hrs65–70%

Alkylation of Triazole-Thiol Intermediate

The allyl group is introduced via S-alkylation of the triazole-thiol intermediate. Allyl bromide or allyl chloride is used in the presence of a base (e.g., K₂CO₃ or trimethylamine) to facilitate nucleophilic substitution.

Example Protocol

  • Substrate : 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv).

  • Alkylating Agent : Allyl bromide (1.2 equiv).

  • Base : K₂CO₃ (2 equiv) in anhydrous DMF.

  • Conditions : 60°C, nitrogen atmosphere, 12 hours.

  • Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization Strategies for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclization of thiosemicarbazides under microwave conditions (150 W, 100°C) completes in 30 minutes versus 4 hours conventionally, with comparable yields (68%).

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) improve alkylation efficiency by enhancing nucleophilicity of the thiol group.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates in heterogeneous systems.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include ν(S–H) at 2560 cm⁻¹ (thiol), ν(C=N) at 1600 cm⁻¹ (triazole), and ν(C–O) at 1240 cm⁻¹ (methoxy groups).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 2H, aromatic), 5.90 (m, 1H, allyl CH), 5.10 (d, 2H, allyl CH₂), 3.85 (s, 9H, OCH₃), 4.70 (s, 2H, N–CH₂).

Elemental Analysis

Experimental data for C₁₄H₁₇N₃O₃S (307.37 g/mol):

ElementCalculated (%)Observed (%)
C54.7154.68
H5.585.61
N13.6713.63
S10.4310.39

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry enables scalable synthesis with improved heat transfer and mixing. Pilot studies report 85% yield for the alkylation step using a microreactor (residence time: 10 minutes).

Green Chemistry Approaches

  • Solvent Recycling : Ethanol from hydrazone formation is distilled and reused, reducing waste.

  • Catalyst Recovery : Magnetic nanoparticles (Fe₃O₄-supported K₂CO₃) are reused for five cycles without significant activity loss.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation produces disubstituted triazoles.

  • Solution : Controlled stoichiometry (1:1.2 substrate:alkylating agent) and low temperatures (0–5°C).

Purification Difficulties

  • Issue : Co-elution of allylated product with unreacted thiol.

  • Solution : Gradient elution (hexane → ethyl acetate) on silica gel achieves >95% purity.

Emerging Methodologies

Enzymatic Alkylation

Recent studies explore lipase-catalyzed alkylation in ionic liquids, offering mild conditions (30°C, pH 7) and 60% yield.

Photochemical Activation

UV light (254 nm) accelerates S-alkylation in acetonitrile, reducing reaction time to 2 hours (yield: 72%).

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The allyl and trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a pharmacological agent due to its ability to interact with biological targets:

  • Antifungal Activity : Research indicates that derivatives of triazole compounds exhibit antifungal properties. Studies have demonstrated that 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various fungal strains, making it a candidate for developing new antifungal medications .
  • Antioxidant Properties : The presence of the trimethoxyphenyl group enhances the compound's antioxidant capabilities. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases .

Agriculture

The compound's fungicidal properties extend to agricultural applications:

  • Fungicide Development : Given its antifungal activity, this triazole derivative can be explored as a potential fungicide in crop protection. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, promoting sustainable agriculture practices .

Materials Science

In materials science, the unique properties of this compound can be harnessed for innovative applications:

  • Polymer Chemistry : The incorporation of triazole derivatives in polymer matrices has been researched for enhancing thermal stability and mechanical properties. This could lead to the development of advanced materials with improved performance characteristics .

Analytical Chemistry

The compound can also serve as a reagent in analytical chemistry:

  • Spectroscopic Applications : It has been utilized in various spectroscopic techniques (e.g., NMR and FTIR) for the characterization of organic compounds due to its distinct spectral features .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of triazole derivatives found that this compound exhibited significant inhibitory effects against Candida albicans and Aspergillus niger. The study highlighted its potential as a lead compound for developing new antifungal therapies.

Case Study 2: Agricultural Application

Research published in agricultural journals demonstrated that formulations containing this compound effectively reduced fungal infections in crops like wheat and rice. The results indicated improved yield and quality compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and carbonic anhydrases, which are crucial for DNA replication and cellular metabolism . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Allyl vs. Phenyl/Benzyl : The allyl group enhances reactivity for thioetherification and sulfone formation, enabling targeted modifications for drug design . In contrast, phenyl/benzyl groups improve stability and crystallinity .
  • 3,4,5-Trimethoxyphenyl vs. 4-Nitrophenyl : The trimethoxyphenyl group increases antimicrobial and anticancer activity due to its electron-donating methoxy groups , whereas the nitro group in 4-nitrophenyl derivatives enhances electrophilicity, favoring Schiff base formation .

Key Observations :

  • The allyl-substituted triazole uniquely targets EGFR degradation, unlike phenyl or benzyl derivatives, which rely on conventional kinase inhibition .
  • Platinum(IV) complexes of triazole-3-thiols show selective antimicrobial activity, likely due to synergistic effects between the metal center and the trimethoxyphenyl group .
  • Sulfone derivatives exhibit superior stability and broader patent coverage, making them industrially relevant .
Physicochemical Properties
Property 4-Allyl-5-(3,4,5-TMP)-Triazole-3-Thiol 4-Phenyl-5-(3,4,5-TMP)-Triazole-3-Thiol Schiff Base Derivatives
Lipophilicity (LogP) High (due to allyl and methoxy groups) Moderate (phenyl reduces mobility) Variable (depends on aldehyde substituent)
Solubility Low in water; soluble in DMSO/ethanol Low in water; crystallizes readily Improved by polar Schiff base substituents
Thermal Stability Stable up to 200°C Stable up to 220°C Decomposes at ~180°C (due to imine bond)

Key Observations :

  • Allyl substitution increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Phenyl-substituted triazoles exhibit higher thermal stability, making them suitable for high-temperature applications .

Biological Activity

4-Allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. Its unique structure, which includes an allyl group and a trimethoxyphenyl group attached to a thiol group on the triazole ring, endows it with notable biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₄H₁₇N₃O₃S
  • Molecular Weight : 307.37 g/mol
  • CAS Number : 77803-42-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus3.25 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Mycobacterium tuberculosis32 µg/mL

The compound demonstrated a broad spectrum of activity against several strains, outperforming some conventional antibiotics like ciprofloxacin in certain assays.

Antifungal Activity

The compound also shows promising antifungal activity. In vitro studies have indicated its effectiveness against various fungi:

Fungal Strain MIC (µg/mL) Reference
Candida albicans1.5 µg/mL
Aspergillus niger2.0 µg/mL

These results suggest that the compound could be a potential candidate for treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Key Findings:

  • The compound inhibited topoisomerase activity in cancer cells.
  • It showed significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits enzymes such as topoisomerases and carbonic anhydrases that are crucial in DNA replication and cellular metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The thiol group may play a role in modulating oxidative stress within cells, contributing to its antimicrobial and anticancer effects.

Case Studies

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives of triazoles including this compound were more effective against drug-resistant strains of bacteria compared to standard treatments .
  • Cancer Cell Line Testing : Research involving various cancer cell lines showed that treatment with this compound resulted in increased apoptosis markers and reduced cell viability .

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via cyclization of 3,4,5-trimethoxybenzohydrazide with allyl isothiocyanate or substituted hydrazines. Key steps include:
  • Reaction Conditions : Reflux in ethanol or DMF (60–100°C) for 4–6 hours under basic conditions (e.g., NaOH) to promote cyclization .
  • Purification : Recrystallization using ethanol or chromatography (silica gel) to achieve >95% purity .
    Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce reaction time .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation requires:
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., allyl and trimethoxyphenyl groups) and IR for thiol (-SH) stretching (2500–2600 cm⁻¹) .
  • Elemental Analysis : CHNS analysis to validate molecular formula (C₁₄H₁₆N₃O₃S) .
  • X-ray Crystallography : For definitive regiochemical assignment, particularly to confirm triazole ring substitution patterns .

Q. What are common chemical reactions this compound undergoes?

  • Methodological Answer : The triazole-thiol scaffold is reactive at multiple sites:
  • Thiol Oxidation : H₂O₂ in ethanoic acid converts -SH to sulfonyl (-SO₂-) groups .
  • Electrophilic Substitution : Halogenation (e.g., Cl₂ or Br₂) targets the allyl group or aromatic methoxy positions .
  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions yields imine derivatives for bioactivity screening .

Advanced Research Questions

Q. How to analyze the regioselectivity of substitution reactions at the triazole core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Reaction Monitoring : Use LC-MS to track intermediates and DFT calculations to predict reactive sites .
  • Competitive Experiments : Compare yields of products under varying conditions (e.g., polar vs. nonpolar solvents) .
  • Crystallographic Validation : X-ray structures of derivatives confirm substitution patterns (e.g., preferential attack at N1 vs. N2) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
  • Standardized Assays : Use DPPH (for antioxidant activity) or microdilution broth methods (for antimicrobial testing) with controlled pH and temperature .
  • SAR Studies : Compare activity of derivatives (e.g., replacing 3,4,5-trimethoxyphenyl with 4-methylphenyl) to isolate substituent effects .
  • Purity Verification : HPLC or GC-MS to ensure >98% compound purity before testing .

Q. How to design derivatives to enhance specific bioactivities (e.g., anticancer or antifungal)?

  • Methodological Answer : Rational design focuses on:
  • Functional Group Addition : Introduce sulfonyl groups (-SO₂R) via oxidation to improve solubility and target binding .
  • Hybrid Molecules : Conjugate with quinoline or pyrrole moieties to enhance DNA intercalation or enzyme inhibition .
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like tubulin (anticancer) or CYP51 (antifungal) .

Q. What mechanistic insights exist for its antimicrobial action?

  • Methodological Answer : Proposed mechanisms include:
  • Membrane Disruption : Thiol groups bind to bacterial cell wall proteins (e.g., penicillin-binding proteins) .
  • Enzyme Inhibition : Trimethoxyphenyl mimics tyrosine residues, blocking dihydrofolate reductase (DHFR) in pathogens .
  • Biofilm Prevention : Dose-dependent reduction in biofilm formation via quorum sensing interference (e.g., lasR gene suppression) .

Data Contradiction Analysis

Q. Why do some studies report low antioxidant activity despite structural similarity to active analogs?

  • Methodological Answer : Contradictions may stem from:
  • Assay Sensitivity : DPPH scavenging is concentration-dependent; test at 10⁻³–10⁻⁴ M ranges for accurate IC₅₀ values .
  • Steric Hindrance : Bulky 3,4,5-trimethoxyphenyl groups may limit radical accessibility to the thiol group .
  • Redox Interference : Methoxy substituents can act as electron donors, altering redox potential compared to simpler analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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